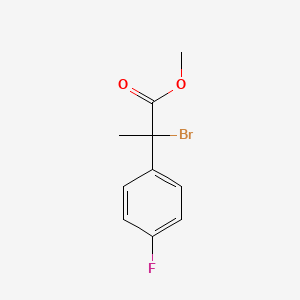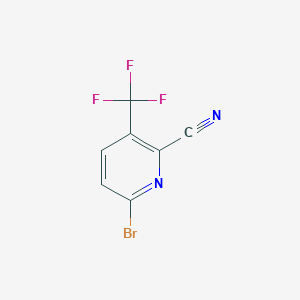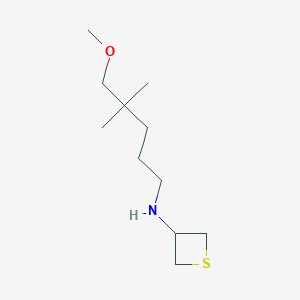
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine is an organic compound with the molecular formula C11H23NOS It is characterized by the presence of a thietan ring, a methoxy group, and a dimethylpentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine typically involves the following steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylpentyl Chain: The dimethylpentyl chain can be attached through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the thietan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thietan derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thietan ring and methoxy group may play crucial roles in binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Methoxy-4,4-dimethylpentyl)thietan-2-amine: Similar structure but with the amine group at a different position.
N-(5-Methoxy-4,4-dimethylpentyl)thiolan-3-amine: Contains a thiolan ring instead of a thietan ring.
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its thietan ring, in particular, is less common compared to other sulfur-containing rings, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H23NOS |
|---|---|
Molekulargewicht |
217.37 g/mol |
IUPAC-Name |
N-(5-methoxy-4,4-dimethylpentyl)thietan-3-amine |
InChI |
InChI=1S/C11H23NOS/c1-11(2,9-13-3)5-4-6-12-10-7-14-8-10/h10,12H,4-9H2,1-3H3 |
InChI-Schlüssel |
OSPABLKMRFGNNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCNC1CSC1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


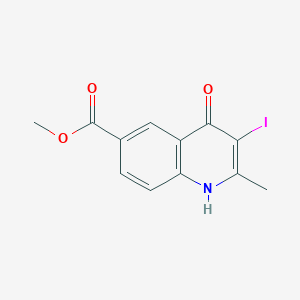
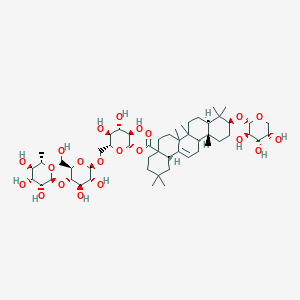
![tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13014352.png)
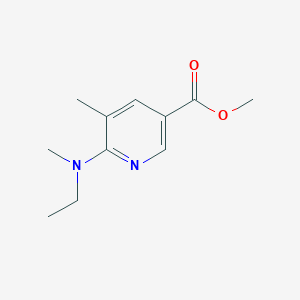
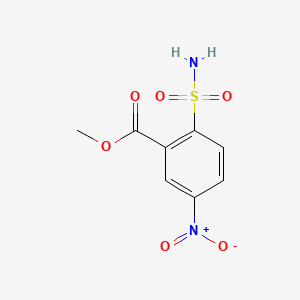
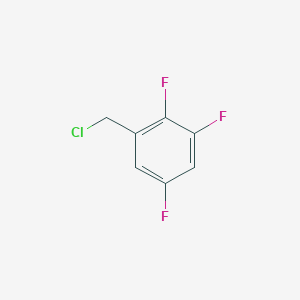
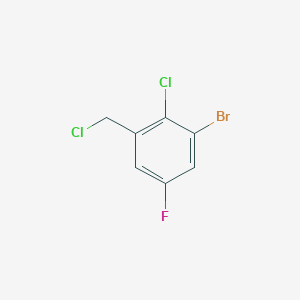
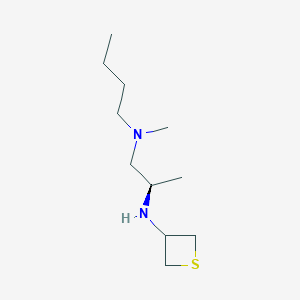
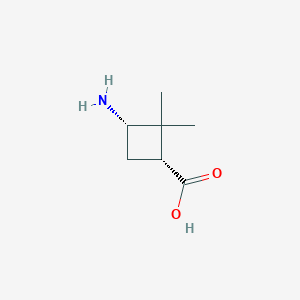
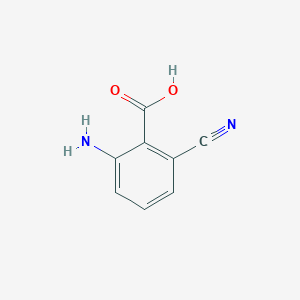
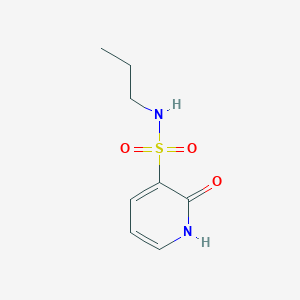
![tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
